Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl-
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Overview
Description
Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed reactions, can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using efficient and cost-effective processes. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield hydroxylated or carbonylated products, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- can be compared with other similar compounds, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in medicine.
Angelicin: Known for its antimicrobial and anticancer properties.
These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
831171-00-7 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-5-10-8(2)13-11(15-4)6-9(14-3)7-12(13)16-10/h6-7H,5H2,1-4H3 |
InChI Key |
NVAXXRJJKJIXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2OC)OC)C |
Origin of Product |
United States |
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